

Potential off-target effects of Rauwolscine in cellular models

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Compound of Interest		
Compound Name:	Rauwolscine	
Cat. No.:	B15614428	Get Quote

Technical Support Center: Rauwolscine Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Rauwolscine** in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **Rauwolscine**? A1: **Rauwolscine** is primarily known as a potent and selective antagonist of α2-adrenergic receptors.[1][2] It is a stereoisomer of yohimbine and shares this primary mechanism of action.[1][3]

Q2: What are the most significant off-target interactions of **Rauwolscine** observed in cellular models? A2: The most well-documented off-target effects of **Rauwolscine** involve its interaction with various serotonin (5-HT) receptors.[1][3] It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][3]

Q3: How does **Rauwolscine**'s affinity for its off-targets compare to its primary α 2-adrenergic target? A3: **Rauwolscine** exhibits high nanomolar affinity for α 2-adrenergic receptors.[1] Its affinity for some serotonin receptors, particularly the 5-HT2B receptor, is also in the nanomolar range, making this a critical consideration when interpreting experimental data.[1][4] Its activity



at 5-HT1A receptors occurs at higher concentrations (micromolar range for functional inhibition of adenylyl cyclase).[5]

Q4: Does **Rauwolscine** interact with dopamine or imidazoline receptors? A4: While some computational in-silico studies have suggested a potential interaction with dopamine D2 receptors, this is not as well-established as its effects on serotonergic receptors.[6] Studies have shown that **Rauwolscine** has undetectable or very low affinity for I1-imidazoline receptors.[7][8]

Q5: What are the functional consequences of **Rauwolscine**'s off-target binding to 5-HT1A receptors? A5: As a partial agonist at 5-HT1A receptors, **Rauwolscine** can inhibit adenylyl cyclase activity.[5][9] This can lead to downstream effects on cellular signaling pathways that are independent of its α 2-adrenergic receptor blockade.

Data Presentation: Receptor Binding Profiles

The following tables summarize the binding affinities and functional potencies of **Rauwolscine** at its primary and key off-target receptors. Note that values can vary between studies due to different experimental conditions.[1]

Table 1: Adrenergic Receptor Binding Affinities

Compound	Receptor Subtype	Affinity / Potency	Reference
Rauwolscine	α2A-Adrenoceptor	Ki: 1.81 nM	[1]
α2C-Adrenoceptor	Ki: 0.96 nM	[1]	
α1-Adrenoceptor	pA2: 5-7	[1]	_

Table 2: Serotonin (5-HT) Receptor Binding & Functional Data

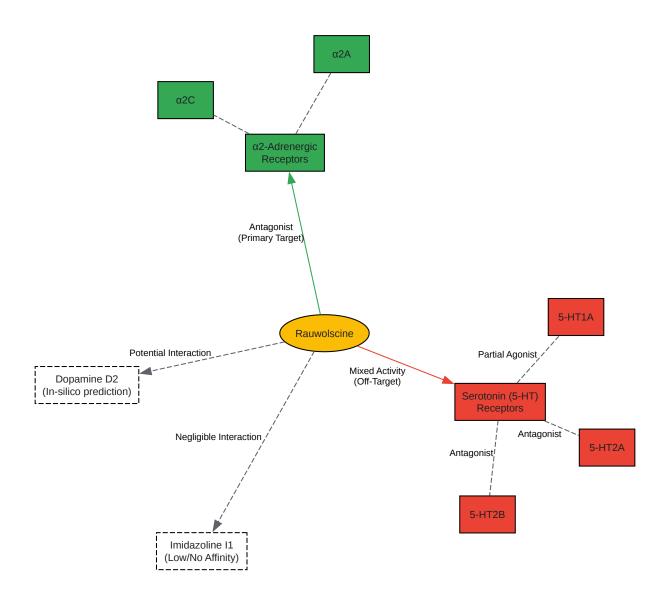


Compound	Receptor Subtype	Activity	Affinity / Potency	Reference
Rauwolscine	5-HT1A	Partial Agonist	Ki: 158 ± 69 nM	[5]
5-HT1A	Adenylyl Cyclase Inhibition	IC50: 1.5 ± 0.2 μΜ	[5]	
5-HT2B	Antagonist	Ki: 14.3 ± 1.2 nM	[4]	_
5-HT2B	Antagonist	Kd: 3.75 ± 0.23 nM	[4]	

- Ki: Inhibition constant; lower value indicates higher binding affinity.
- pA2: A measure of antagonist potency.
- IC50: Half-maximal inhibitory concentration.
- Kd: Equilibrium dissociation constant.

Visualizations

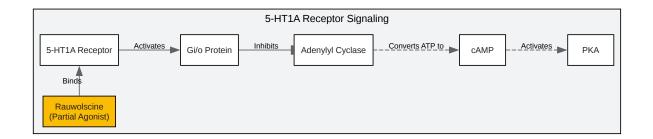




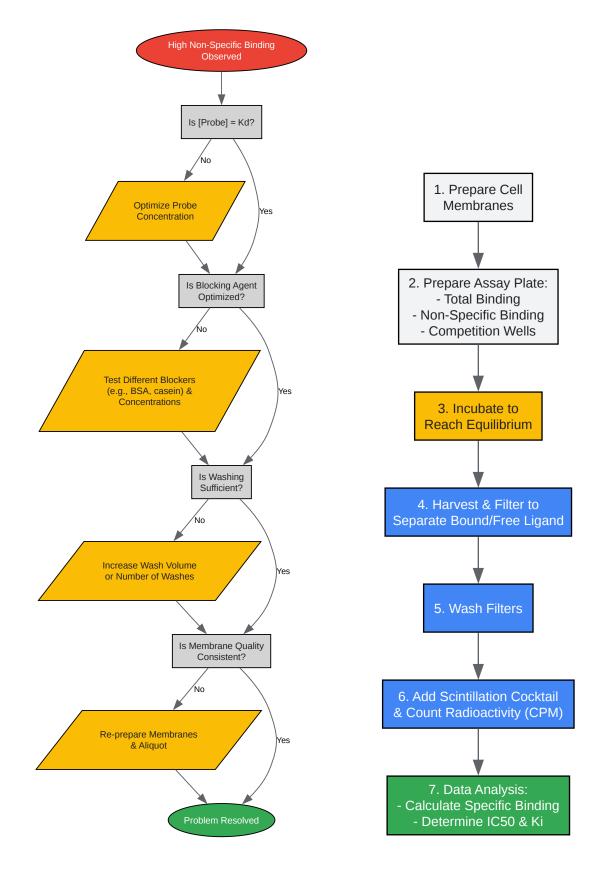
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Caption: Rauwolscine's primary and off-target receptor interactions.









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